2-Phenylnaphtho[2,1-d]oxazole
Overview
Description
2-Phenylnaphtho[2,1-d]oxazole is a heterocyclic compound characterized by a fused ring structure consisting of a naphthalene moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylnaphtho[2,1-d]oxazole typically involves the condensation of naphthols with amines. One practical method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include the use of solvents such as chlorobenzene at elevated temperatures (130-135°C) and the presence of catalysts like PCl3 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylnaphtho[2,1-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO, leading to the formation of naphthalenone radicals.
Reduction: Reduction reactions can be carried out using agents such as sodium dithionite.
Common Reagents and Conditions:
Oxidation: TEMPO, oxygen sources.
Reduction: Sodium dithionite, acidic or basic conditions.
Substitution: Aromatic aldehydes, pyridine, and butanol as solvents.
Major Products: The major products formed from these reactions include various substituted naphthoxazole derivatives, which can exhibit different photophysical and biological properties .
Scientific Research Applications
2-Phenylnaphtho[2,1-d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylnaphtho[2,1-d]oxazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, such as protein tyrosine phosphatase-1B (PTB-1B), exhibiting inhibitory activity.
Pathways Involved: The interaction with PTB-1B and other molecular targets can lead to downstream effects, such as modulation of signaling pathways involved in cell growth and inflammation.
Comparison with Similar Compounds
2-Phenylnaphtho[2,1-d]oxazole can be compared with other similar compounds, such as:
2-Phenylnaphtho[1,2-d]oxazole: Shares a similar structure but differs in the position of the oxazole ring, leading to different chemical and biological properties.
Benzoxazole Derivatives: These compounds also contain an oxazole ring fused with a benzene ring and exhibit diverse biological activities, including antifungal and anticancer properties.
Properties
IUPAC Name |
2-phenylbenzo[g][1,3]benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16(15)19-17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGTWXWWYPZHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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